![molecular formula C16H10BrN3O5S2 B2982195 3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide CAS No. 313469-80-6](/img/structure/B2982195.png)
3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
The compound “3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a nitrophenyl group, a sulfonyl group, a thiazole ring, and an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, a thiophene derivative was synthesized through the Suzuki coupling reaction of a boronic acid and an iodonitrobenzene .Scientific Research Applications
Photosensitizers for Photodynamic Therapy
Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers. Their effectiveness in generating singlet oxygen, a crucial species in photodynamic therapy, highlights their potential in treating cancer through light-mediated activation (Pişkin, Canpolat, & Öztürk, 2020).
Catalysts in Organic Synthesis
N-bromo sulfonamide reagents have been synthesized and characterized for their role as catalysts in organic synthesis. They facilitate the synthesis of various organic compounds through mechanisms that involve the generation of Br+ ions, offering advantages such as high yields, short reaction times, and clean work-up. These characteristics make N-bromo sulfonamide reagents valuable for synthetic organic chemistry applications, demonstrating the utility of bromo and sulfonamide functional groups in catalysis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Carbonic Anhydrase Inhibition
Metal complexes of heterocyclic sulfonamides have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These compounds show strong inhibitory properties against human carbonic anhydrase isoenzymes, indicating their potential in therapeutic applications related to disorders involving carbonic anhydrase activity. This research illustrates the pharmacological relevance of sulfonamide derivatives in designing inhibitors for specific enzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Antiproliferative Activity
Thiazolidine derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The presence of substituted aromatic sulfonyl chlorides and alkyl halides in these compounds was found to influence their antiproliferative efficacy. Research on these derivatives contributes to the ongoing search for new anticancer agents, demonstrating the application of thiazole and sulfonyl groups in developing potential cancer therapies (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Future Directions
properties
IUPAC Name |
3-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O5S2/c17-11-3-1-2-10(8-11)15(21)19-16-18-9-14(26-16)27(24,25)13-6-4-12(5-7-13)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMBSWNMLSTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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